Phosphorylation Rate by Yeast Flavokinase: Araboflavin vs Riboflavin vs Dichloroflavin
Araboflavin is phosphorylated by yeast flavokinase, but the reaction velocity is considerably slower than that of riboflavin. In the same study, dichloroflavin was phosphorylated at a rate slightly greater than riboflavin, while isoriboflavin, galactoflavin, dulcitylflavin, and sorbitylflavin were not phosphorylated at all [1]. This places araboflavin in a distinct kinetic category where it can still be processed by flavokinase, generating an FMN analog that may subsequently interfere with flavin-dependent pathways.
| Evidence Dimension | Relative phosphorylation rate by yeast flavokinase |
|---|---|
| Target Compound Data | Considerably slower than riboflavin (qualitative comparative description from study) |
| Comparator Or Baseline | Riboflavin (baseline, normalized rate); dichloroflavin (slightly greater rate than riboflavin); isoriboflavin, galactoflavin, dulcitylflavin, sorbitylflavin (no phosphorylation detected). |
| Quantified Difference | Not precisely quantified; described as considerably slower. |
| Conditions | Yeast flavokinase purified enzyme assay, J. Biol. Chem. 1952. |
Why This Matters
This differential processing determines whether an analog can be converted to a pseudo-FMN capable of sequestering flavoproteins, a critical consideration for selecting antagonists in flavin biochemistry research.
- [1] Kearney, E.B. The interaction of yeast flavokinase with riboflavin analogues. J. Biol. Chem. 1952, 194, 747-754. View Source
